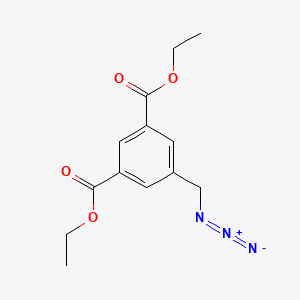![molecular formula C18H23NO3 B14181878 N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline CAS No. 919355-97-8](/img/structure/B14181878.png)
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the alkylation of N,N-dimethylaniline with a suitable 3,4,5-trimethoxybenzyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:
- Dissolve N,N-dimethylaniline in DMF.
- Add sodium hydride to the solution to generate the anionic form of N,N-dimethylaniline.
- Introduce 3,4,5-trimethoxybenzyl chloride to the reaction mixture.
- Stir the reaction at room temperature or slightly elevated temperatures until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacophore properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
3,4,5-trimethoxybenzylamine: Contains the trimethoxyphenyl group but lacks the dimethylamino group, leading to variations in reactivity and applications.
Uniqueness
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the combination of the dimethylamino and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919355-97-8 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C18H23NO3/c1-19(2)15-8-6-13(7-9-15)10-14-11-16(20-3)18(22-5)17(12-14)21-4/h6-9,11-12H,10H2,1-5H3 |
InChI Key |
LZYPNFATHPPAOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


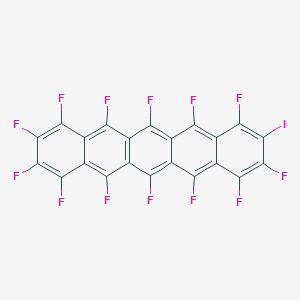

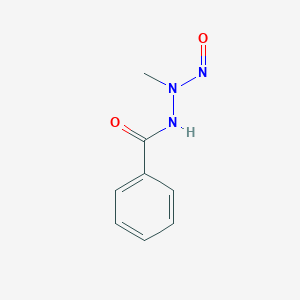
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)


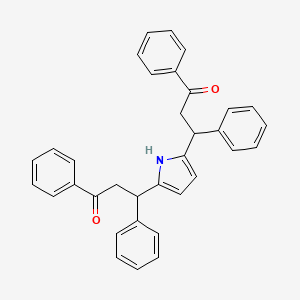

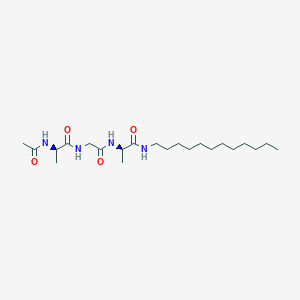
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
